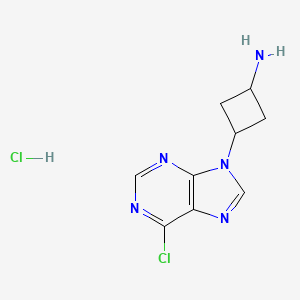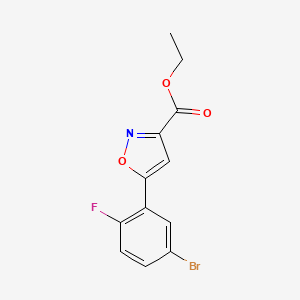
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclobutanamine ring attached to a chlorinated purine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride typically involves the following steps:
Formation of the Cyclobutanamine Ring: The cyclobutanamine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Chlorination of the Purine Ring: The purine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated purine moiety is then coupled with the cyclobutanamine ring under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products:
Oxidation Products: Oxidized derivatives of the compound with altered functional groups.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with substituted functional groups on the purine ring.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The compound may modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine: A closely related compound with similar structural features.
6-Chloropurine Derivatives: Compounds with a chlorinated purine ring, sharing some chemical properties.
Cyclobutanamine Derivatives: Compounds with a cyclobutanamine ring, exhibiting similar reactivity.
Uniqueness: (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride is unique due to its specific combination of a chlorinated purine ring and a cyclobutanamine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11Cl2N5 |
|---|---|
Molekulargewicht |
260.12 g/mol |
IUPAC-Name |
3-(6-chloropurin-9-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-7-9(13-3-12-8)15(4-14-7)6-1-5(11)2-6;/h3-6H,1-2,11H2;1H |
InChI-Schlüssel |
FMSCMRUDNYOUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N2C=NC3=C2N=CN=C3Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)


![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)

![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)






